

The Discovery and Synthesis of IDH-305 (Olutasidenib): A Technical Whitepaper

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For Researchers, Scientists, and Drug Development Professionals

Abstract

IDH-305, also known as Olutasidenib (FT-2102), is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are a hallmark of several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives oncogenesis through epigenetic dysregulation. **IDH-305** allosterically inhibits the mutant IDH1 enzyme, leading to a reduction in 2-HG levels and the restoration of normal cellular differentiation. This whitepaper provides an in-depth technical guide to the discovery, synthesis, and preclinical evaluation of **IDH-305**, presenting key data in structured tables, detailing experimental protocols, and visualizing critical pathways and workflows.

Discovery of IDH-305

The discovery of **IDH-305** stemmed from a focused effort to identify selective inhibitors of the mutant forms of IDH1. The initial lead compound, a 3-pyrimidin-4-yl-oxazolidin-2-one, was identified through high-throughput screening. This lead was then subjected to an extensive lead optimization campaign to improve potency, selectivity, and pharmacokinetic properties.

Lead Optimization



The optimization process focused on modifying the core scaffold to enhance binding to an allosteric pocket of the mutant IDH1 enzyme. Structure-activity relationship (SAR) studies guided the iterative design and synthesis of analogs with improved cellular activity and metabolic stability. A significant breakthrough was the identification of a brain-penetrant compound, a critical feature for treating gliomas. This effort culminated in the selection of IDH-305 as the clinical candidate.[1] Preclinical characterization demonstrated its ability to reduce 2-HG levels in vivo and inhibit tumor growth in a patient-derived xenograft model.[1]

Synthesis of IDH-305 (Olutasidenib)

The synthesis of Olutasidenib is a multi-step process involving the preparation of two key intermediates, followed by their coupling. A representative synthetic route is outlined below.[2]

Synthesis of Key Intermediates

Intermediate 1: 5-Fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile

This intermediate can be prepared from 5-fluoropyridine-2-carbonitrile. A common method involves reaction with hydrazine hydrate in an ethanol solvent.[3]

Intermediate 2: (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride

The synthesis of this chiral intermediate is a critical step. While specific details of the industrial synthesis are proprietary, analogous syntheses of similar chiral aminoethyl quinolinones have been reported, often involving asymmetric synthesis or chiral resolution.[4]

Final Coupling Step

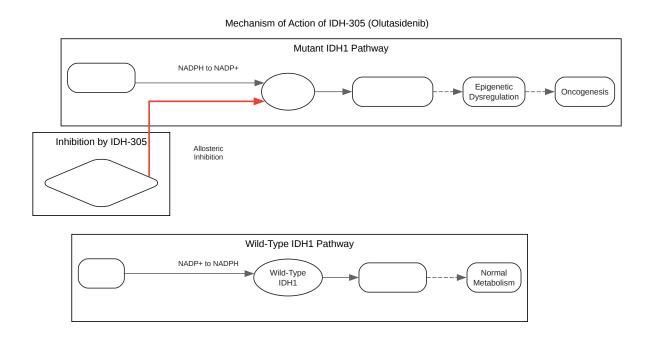
The final step in the synthesis of Olutasidenib involves the coupling of 5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile with (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one.[2] The reaction is typically carried out in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.[2]

Mechanism of Action

Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α -ketoglutarate (α -KG). Mutant IDH1 gains a neomorphic function, converting α -KG to the oncometabolite 2-



hydroxyglutarate (2-HG). **IDH-305** is an allosteric inhibitor that selectively binds to the mutant IDH1 enzyme, locking it in an inactive conformation.[5] This prevents the reduction of α -KG to 2-HG, thereby lowering intracellular 2-HG levels.[6] The reduction in 2-HG restores the activity of α -KG-dependent dioxygenases, such as TET2, leading to DNA and histone demethylation and subsequent cellular differentiation.[7]



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Caption: Signaling pathway illustrating the normal function of wild-type IDH1, the oncogenic activity of mutant IDH1, and the inhibitory action of **IDH-305**.

Quantitative Data

The following tables summarize the key quantitative data for **IDH-305** (Olutasidenib).

Table 1: In Vitro Potency of IDH-305



Target	IC50 (nM)
Mutant IDH1 (R132H)	27[8]
Mutant IDH1 (R132C)	28[8]
Wild-Type IDH1	6140[8]

Table 2: Cellular Activity of IDH-305

Cell Line	IC50 for 2-HG Reduction (nM)
U87MG (IDH1 R132H)	8-116[9][10]
HT1080 (IDH1 R132C)	8-116[9][10]
Primary Human AML Cells	8-116[9][10]

Table 3: Pharmacokinetic Parameters of IDH-305 (Olutasidenib) in Humans

Parameter	Value
Time to Maximum Concentration (Tmax)	~4 hours[11]
Half-life (t1/2)	67 hours[12]
Protein Binding	~93%[12]

Experimental Protocols Mutant IDH1 Enzyme Inhibition Assay (Biochemical)

This assay measures the ability of a compound to inhibit the production of NADPH by the mutant IDH1 enzyme.

Materials:

- Purified recombinant mutant IDH1 (R132H or R132C) enzyme
- α-ketoglutarate (α-KG)

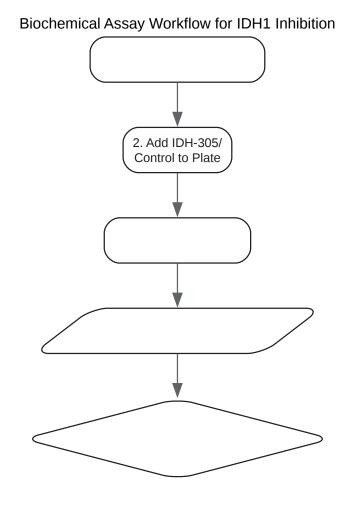


- NADPH
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
- 96-well microplate
- Plate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare a reaction mixture containing the assay buffer, mutant IDH1 enzyme, and α -KG.
- Add varying concentrations of **IDH-305** or control compound to the wells of the microplate.
- Initiate the reaction by adding NADPH to each well.
- Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.
 The rate of NADPH consumption is proportional to the enzyme activity.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.





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Caption: Workflow for the biochemical assay to determine the IC50 of **IDH-305** against mutant IDH1.

Cellular 2-Hydroxyglutarate (2-HG) Measurement Assay

This assay quantifies the level of the oncometabolite 2-HG in cells treated with an inhibitor.

Materials:

- IDH1 mutant cell line (e.g., U87MG-IDH1 R132H)
- Cell culture medium and supplements
- IDH-305 or control compound

Foundational & Exploratory



- Methanol
- Chloroform
- Water (LC-MS grade)
- Internal standard (e.g., 13C5-2-HG)
- LC-MS/MS system

Procedure:

- Seed IDH1 mutant cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with varying concentrations of **IDH-305** or control compound for a specified period (e.g., 48 hours).
- Aspirate the medium and quench the metabolism by adding ice-cold 80% methanol.
- Scrape the cells and collect the cell lysate.
- Perform a liquid-liquid extraction using chloroform and water to separate the polar metabolites.
- Collect the aqueous layer containing 2-HG and the internal standard.
- Analyze the samples by LC-MS/MS to quantify the amount of 2-HG.
- Normalize the 2-HG levels to the cell number or protein concentration and calculate the IC50 for 2-HG reduction.

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References

- 1. US11312718B2 Formulations of (S)-3-(1-(9H-purin-6-ylamino)ethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile|CAS 1239510-82-7 [benchchem.com]
- 4. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 5-Fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile | 1887015-55-5 [sigmaaldrich.com]
- 9. abcam.com [abcam.com]
- 10. pubs.acs.org [pubs.acs.org]



- 11. search.library.berkeley.edu [search.library.berkeley.edu]
- 12. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry PMC [pmc.ncbi.nlm.nih.gov]
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